molecular formula C8H16N2OS B13084724 N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide

N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B13084724
M. Wt: 188.29 g/mol
InChI Key: SYJLGKRFPKRTMU-UHFFFAOYSA-N
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Description

N-Methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS: 1251923-66-6) is a small-molecule scaffold characterized by a thiazolidine ring fused with a carboxamide group and a hydrochloride salt. Its molecular formula is C₈H₁₇ClN₂OS, with a molecular weight of 224.75 g/mol and a purity of ≥95% . The compound is marketed as a versatile building block for medicinal chemistry and drug discovery, emphasizing its role in synthesizing pharmacologically active derivatives. It is commercially available through suppliers like Biosynth and EOS Med Chem, with applications restricted to laboratory use .

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H16N2OS/c1-6(2)10(3)8(11)7-4-12-5-9-7/h6-7,9H,4-5H2,1-3H3

InChI Key

SYJLGKRFPKRTMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C1CSCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method involves the condensation of N-methyl-N-(propan-2-yl)amine with thiazolidine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

    Cyclization Reaction: Another approach involves the cyclization of N-methyl-N-(propan-2-yl)thiourea with α-halo carboxylic acids. This method requires the presence of a base such as sodium hydroxide and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide often involves large-scale batch reactors where the above-mentioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

2.1. Amide Bond Formation

The carboxamide group in N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide can undergo reactions with amines or other nucleophiles to form new amide derivatives. For example, coupling with piperazine derivatives (e.g., 4a , 4b ) in dichloromethane under reflux conditions yields hybrid amides . This reaction is catalyzed by thionyl chloride or carbodiimide (CDI) to activate the carboxylic acid group .

Reaction Conditions

ReagentSolventYield (%)Citation
Thionyl chlorideCH₂Cl₂85–90
CDITHF/DMF75–85

2.2. Alkylation Reactions

The nitrogen atom in the thiazolidine ring can undergo alkylation with alkylating agents (e.g., methyl bromide, ethyl bromide) in polar aprotic solvents like THF or DMF. Potassium carbonate (K₂CO₃) is commonly used as a base to facilitate the reaction.

Examples of Alkylation

  • Reaction with methyl bromide in THF:

    N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamideCH Br K CO Methylated derivative\text{N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamide}\xrightarrow{\text{CH Br K CO }}\text{Methylated derivative}

    Yield: 60–70%.

2.3. Knoevenagel Condensation

The thiazolidine ring can participate in Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. This reaction is catalyzed by piperidine or methylamine in ethanol or DMF .

Reaction Mechanism

  • Activation of the aldehyde by the catalyst.

  • Nucleophilic attack by the thiazolidine ring to form a β-hydroxy intermediate.

  • Dehydration to yield the arylidene derivative.

Example

  • Reaction with 4-methoxybenzaldehyde:

    N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamide4 MeO C H CHO piperidine5 4 methoxybenzylidene derivative\text{N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamide}\xrightarrow{\text{4 MeO C H CHO piperidine}}\text{5 4 methoxybenzylidene derivative}

    Yield: 55–65% .

2.4. Acylation Reactions

The amine group can undergo acylation with acyl chlorides (e.g., chloroacetyl chloride) to form substituted amides. This reaction is typically carried out in dichloromethane or THF at room temperature .

Example

  • Reaction with chloroacetyl chloride:

    N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamideClCH COClN chloroacetyl derivative\text{N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamide}\xrightarrow{\text{ClCH COCl}}\text{N chloroacetyl derivative}

    Yield: 70–80% .

2.5. Ring-Opening Reactions

Under acidic or basic conditions, the thiazolidine ring can undergo cleavage. For instance, hydrolysis with HCl in acetic acid converts the ring into a thiazolidine-2,4-dione intermediate .

Reaction Example

N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamideHCl AcOHThiazolidine 2 4 dione derivative\text{N methyl N propan 2 yl 1 3 thiazolidine 4 carboxamide}\xrightarrow{\text{HCl AcOH}}\text{Thiazolidine 2 4 dione derivative}

Yield: 50–60% .

3.1. Antitubercular Activity

Derivatives of this compound have shown potent antitubercular activity. For example, compounds synthesized via Knoevenagel condensation exhibited minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL against Mycobacterium tuberculosis H37Rv .

3.2. Anticancer Potential

Hybrid compounds incorporating this thiazolidine derivative have demonstrated anticancer activity. Chlorine-bearing analogues (e.g., 11 , 12 ) exhibited IC₅₀ values of 1.61–1.98 µg/mL against MCF-7 breast cancer cells .

3.3. Metabolic Disorders

The compound’s structural similarity to thiazolidinediones (TZDs) suggests potential applications in treating type 2 diabetes. TZDs are known to enhance insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPARγ).

Scientific Research Applications

Biochemical Properties

N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide exhibits various biochemical properties that make it suitable for research applications:

  • Molecular Formula : C8H17ClN2OS
  • Molecular Weight : 224.75 g/mol
  • Purity : Typically ≥95%

This compound interacts with several enzymes and proteins, notably proteases, inhibiting their activity and affecting protein degradation processes. Its mechanism involves binding to the active sites of enzymes, which modulates cellular pathways and gene expression.

Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties. A study evaluated its efficacy against various pathogens, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound has been investigated for its anticancer properties:

Cell Line IC50 Value (μM) Reference
A549 (Lung cancer)23.30 ± 0.35
U251 (Glioblastoma)>1000
MCF-7 (Breast cancer)5.71

In various studies, this compound has shown promising results in inhibiting tumor cell proliferation across different cancer types.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common bacterial strains. The results indicated that the compound could serve as a potential therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, researchers synthesized derivatives of this compound and tested them against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxic effects, indicating the potential for developing new anticancer drugs based on this scaffold .

Mechanism of Action

The mechanism by which N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Key Observations:

Thiazolidine vs. Sulfonamide : The target compound’s thiazolidine ring enhances metabolic stability compared to sulfonamide derivatives, which are prone to hydrolysis under acidic conditions .

Carboxamide vs. Benzamide : The hydrochloride salt in the target compound improves solubility in polar solvents, whereas benzamide derivatives (e.g., N-methyl-N-(3-buten-1-yl) benzamide) are typically lipophilic, favoring organic-phase reactions .

Research and Commercial Relevance

  • Medicinal Chemistry : The thiazolidine scaffold is prized for its conformational rigidity and compatibility with bioisosteric replacements, unlike the more flexible olefinic intermediates in .
  • Commercial Viability : The target compound is priced at €480/250 mg (Biosynth), reflecting its niche as a specialty reagent, while discontinued analogues () underscore market selectivity for stable, multifunctional scaffolds .

Biological Activity

N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

This compound features a thiazolidine ring, which enhances its potential as an enzyme inhibitor. The compound can interact with various enzymes, particularly those involved in metabolic pathways. Its mechanism of action often involves binding to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes such as protein synthesis and degradation.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have evaluated its efficacy against various pathogens, measuring parameters such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For instance, derivatives of this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
5aEscherichia coli0.230.47
10Bacillus cereus0.170.23

2. Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involving proteases and amylases. It has been shown to inhibit α-amylase activity, which is crucial for carbohydrate metabolism . This inhibition can lead to therapeutic effects in conditions like diabetes where carbohydrate metabolism is disrupted.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses.
  • Metabolic Flux: By altering the activity of metabolic enzymes, it impacts the overall metabolic flux within cells, which can be beneficial in cancer treatment by reducing cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies: Research published in ACS Omega demonstrated that derivatives of thiazolidine compounds exhibited significant antimicrobial activities against various pathogens, establishing their potential as new therapeutic agents .
  • Enzyme Inhibition Mechanisms: A study on thiazolidine derivatives indicated their effectiveness in inhibiting neuraminidase and α-amylase, suggesting potential applications in treating viral infections and metabolic disorders .
  • Oxidative Stress Defense: Other studies have shown that thiazolidine derivatives can enhance cellular growth and reduce reactive oxygen species (ROS), indicating a role in oxidative stress defense mechanisms .

Summary

This compound is a promising compound with diverse biological activities ranging from antimicrobial effects to enzyme inhibition. Its unique structural features contribute to its efficacy in modulating various biological pathways, making it a candidate for further research and potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide, and what coupling reagents are most effective?

Answer:
The synthesis typically involves coupling a thiazolidine-carboxylic acid derivative with a substituted amine. A validated approach includes using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF or DCM). For example, analogous protocols for related thiazolidine carboxamides emphasize sequential activation of the carboxylic acid group, followed by nucleophilic substitution with the amine . Purification via column chromatography or recrystallization (using DMSO/water mixtures) is recommended to isolate the product .

Basic: How can researchers characterize the structural purity of this compound, and which analytical techniques are essential?

Answer:
Critical techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (using SHELX programs for refinement) to resolve absolute configuration, especially if the compound crystallizes in a chiral space group .
  • HPLC-MS (with ≥98% purity thresholds) to verify batch consistency and detect impurities. For example, reverse-phase C18 columns with UV detection at 254 nm are standard for thiazolidine derivatives .

Basic: What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Answer:
Given structural similarities to CNS-active agents, prioritize:

  • Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) to identify potential targets.
  • Cellular viability assays (MTT or resazurin-based) to assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y).
  • Functional assays (calcium flux or cAMP modulation) to evaluate GPCR activity. Reference studies on related thiazolidine carboxamides suggest starting with micromolar concentrations and dose-response curves .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity across studies?

Answer:
Divergent bioactivity may arise from polymorphic forms or stereochemical variations. Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS can differentiate enantiomers or confirm hydrogen-bonding networks that influence receptor interactions. For example, SHELX-refined structures of analogous thiazole carboxamides revealed conformational flexibility in the thiazolidine ring, explaining variable binding affinities . Pair crystallographic data with molecular dynamics simulations to correlate structure-activity relationships (SAR).

Advanced: What strategies are recommended for studying this compound’s interactions with CNS receptors at the atomic level?

Answer:

  • Surface Plasmon Resonance (SPR) to quantify binding kinetics (ka/kd) for receptor-ligand pairs.
  • Cryo-EM or X-ray crystallography of receptor-ligand complexes, using protocols similar to those for CGRP receptor antagonists (e.g., BMS-694153). Co-crystallization with stabilized receptor fragments (e.g., T4 lysozyme fusion proteins) may enhance resolution .
  • Mutagenesis studies to identify critical residues in ligand-binding pockets.

Advanced: How should researchers address discrepancies in cytotoxicity data between cell lines?

Answer:
Contradictions may stem from assay conditions or metabolic differences. Mitigate this by:

  • Standardizing cell culture conditions (e.g., passage number, serum concentration).
  • Validating purity via LC-MS to rule out batch-specific impurities .
  • Using orthogonal assays (e.g., ATP quantification via luminescence alongside MTT).
  • Profiling metabolic stability (e.g., liver microsome assays) to assess compound degradation in specific cell models .

Advanced: What computational methods are effective for predicting the metabolic pathways of this compound?

Answer:

  • Density Functional Theory (DFT) to model oxidation sites on the thiazolidine ring or methyl/propan-2-yl groups.
  • CYP450 docking simulations (using AutoDock Vina) to predict phase I metabolism.
  • Machine learning tools (e.g., ADMET Predictor) to estimate clearance rates and metabolite toxicity. Cross-validate predictions with in vitro hepatocyte assays .

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